molecular formula C8H13BrO B14730955 2-(3-Bromopropyl)cyclopentan-1-one CAS No. 10468-38-9

2-(3-Bromopropyl)cyclopentan-1-one

Cat. No.: B14730955
CAS No.: 10468-38-9
M. Wt: 205.09 g/mol
InChI Key: YXQTWFZXGVXHJR-UHFFFAOYSA-N
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Description

2-(3-Bromopropyl)cyclopentan-1-one is a brominated cyclopentanone derivative characterized by a cyclopentanone ring substituted with a 3-bromopropyl chain. This compound serves as a versatile intermediate in organic synthesis, leveraging both the reactivity of the bromine atom (for nucleophilic substitution) and the ketone group (for condensation or reduction reactions). Its applications span pharmaceuticals, agrochemicals, and materials science, where it acts as a precursor for alkylation or cyclization reactions .

Properties

CAS No.

10468-38-9

Molecular Formula

C8H13BrO

Molecular Weight

205.09 g/mol

IUPAC Name

2-(3-bromopropyl)cyclopentan-1-one

InChI

InChI=1S/C8H13BrO/c9-6-2-4-7-3-1-5-8(7)10/h7H,1-6H2

InChI Key

YXQTWFZXGVXHJR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)CCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Bromopropyl)cyclopentan-1-one can be synthesized through several methods. One common method involves the reaction of cyclopentanone with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropyl)cyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Bromopropyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropyl)cyclopentan-1-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. The carbonyl group can participate in various reactions, including reductions and oxidations, to form different functional groups. These reactions are facilitated by the molecular structure and electronic properties of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-(3-Bromopropyl)cyclopentan-1-one and analogous compounds:

Compound Name Structural Features Reactivity Synthesis Method Applications References
This compound Cyclopentanone + 3-bromopropyl chain Nucleophilic substitution (Br), ketone reduction/condensation Alkylation of cyclopentanone derivatives Intermediate for macrocycles, drug synthesis
2-Heptylidene cyclopentan-1-one Cyclopentanone + heptylidene (unsaturated alkyl) Aldol condensation, oxidation Aldol reaction or dehydration Fragrance ingredient (IFRA-regulated)
2-(3-Bromopropyl)-5-ethylfuran Furan + 3-bromopropyl + 5-ethyl substituent Alkylation, heterocycle formation Alkylation of furan derivatives Synthesis of oxazolo-pyridinones
N-(3-Bromopropyl)phthalimide Phthalimide + 3-bromopropyl chain Amine protection, SN2 reactions Phthalimide alkylation Polyamine conjugates, drug intermediates
1-(3-Bromophenyl)-N,N-diethylcyclopropene carboxamide Cyclopropene + bromophenyl + amide Amidation, cyclopropene ring-opening Carboxylic acid-amine coupling Bioactive compound exploration
Key Comparison Points

Structural and Electronic Features this compound: The electron-withdrawing ketone group activates the bromine for nucleophilic substitution, while the cyclopentanone ring stabilizes transition states in reactions like alkylation . 2-Heptylidene cyclopentan-1-one: The heptylidene group introduces lipophilicity and stability, making it suitable for fragrance formulations but less reactive than brominated analogs . Bromopropyl-furan/phthalimide derivatives: The furan (electron-rich) and phthalimide (electron-deficient) moieties direct reactivity toward ring-forming or amine-protection pathways, respectively .

Synthetic Utility Yields: Bromopropyl compounds generally exhibit moderate to high synthetic efficiency (e.g., 77% for 1-(3-bromophenyl)cyclopropene carboxamide , 62–71% for phthalimide derivatives ). Functionalization: The bromine in this compound enables cross-coupling or displacement reactions, whereas non-halogenated analogs (e.g., 2-Heptylidene cyclopentan-1-one) rely on carbonyl chemistry .

Applications Pharmaceuticals: Bromopropyl-cyclopentanone and phthalimide derivatives are intermediates in drug synthesis (e.g., purine nucleosides , polyamine conjugates ). Fragrances: 2-Heptylidene cyclopentan-1-one is prioritized for its olfactory properties but requires strict regulatory compliance . Materials Science: Bromopropyl-substituted furans and cyclopropenes are used to construct heterocycles with stereochemical control .

Research Findings and Trends

  • Reactivity Trends : Bromopropyl groups adjacent to electron-withdrawing moieties (e.g., ketones, phthalimides) exhibit faster SN2 substitution rates compared to electron-neutral systems like furans .
  • Regulatory Considerations: Non-brominated analogs like 2-Heptylidene cyclopentan-1-one face stringent safety evaluations in consumer products, limiting their synthetic scope compared to brominated counterparts .

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